Sodium 2,3-dimercaptopropanesulfonate monohydrate

Description

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chemical compound known for its chelating properties. It is commonly used to bind and remove heavy metals from the body and various environments. This compound is a white crystalline powder that is soluble in water and has a strong odor.

Properties

Molecular Formula |

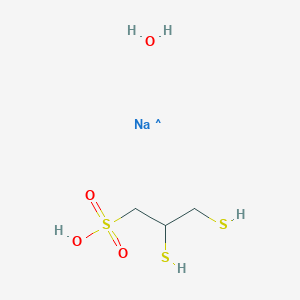

C3H10NaO4S3 |

|---|---|

Molecular Weight |

229.3 g/mol |

InChI |

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2 |

InChI Key |

XIIDTTVOHTUJMS-UHFFFAOYSA-N |

SMILES |

C(C(CS(=O)(=O)O)S)S.O.[Na] |

Canonical SMILES |

C(C(CS(=O)(=O)O)S)S.O.[Na] |

Synonyms |

1-Sodium Sulfonate, 2,3-Dimercaptopropane 2,3 Dimercapto 1 propanesulfonic Acid 2,3 Dimercaptopropane 1 Sodium Sulfonate 2,3 Dimercaptopropane 1 sulfonate Sodium 2,3 Dimercaptopropanesulfonic Acid 2,3-Dimercapto-1-propanesulfonic Acid 2,3-Dimercaptopropane 1-Sodium Sulfonate 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dimercaptopropane-1-sulfonate Sodium 2,3-Dimercaptopropanesulfonic Acid 2,3-Dithiopropanesulfate, Sodium Dimaval DMPS DMPS Heyl DMPS-Heyl Mercuval Sodium 2,3-Dimercaptopropane Sulfonate Sodium 2,3-Dithiopropanesulfate Unithiol Unitiol |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps :

Reaction of 2-propen-1-ol with carbon disulfide: This reaction produces 2,3-dithiopropanol.

Reaction of 2,3-dithiopropanol with sodium hydroxide: This step results in the formation of DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt.

Crystallization: The compound is then crystallized from an appropriate solution to obtain the monohydrate form.

Chemical Reactions Analysis

Sodium 2,3-dimercaptopropanesulfonate monohydrate undergoes various chemical reactions, primarily due to its thiol groups. Some of the key reactions include:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can reduce metal ions, forming stable complexes.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,3-dimercaptopropanesulfonate monohydrate has a wide range of applications in scientific research :

Chemistry: It is used as a chelating agent to bind and remove heavy metals from solutions.

Biology: The compound is used in studies involving metal toxicity and detoxification.

Medicine: It is employed in chelation therapy to treat heavy metal poisoning, such as mercury and lead poisoning.

Industry: The compound is used in environmental science for metal ion detection, quantification, and removal.

Mechanism of Action

The primary mechanism of action of Sodium 2,3-dimercaptopropanesulfonate monohydrate involves its thiol groups, which have a high affinity for binding heavy metal ions. The compound forms stable complexes with these ions, facilitating their removal from the body or environment . This chelation process helps to reduce the toxicity and bioavailability of heavy metals.

Comparison with Similar Compounds

Sodium 2,3-dimercaptopropanesulfonate monohydrate is often compared with other chelating agents such as :

Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.

Dimercaprol (BAL): An older chelating agent used for heavy metal detoxification.

What sets Sodium 2,3-dimercaptopropanesulfonate monohydrate apart is its high water solubility and effectiveness in forming stable complexes with a wide range of heavy metals, making it particularly useful in both medical and environmental applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.